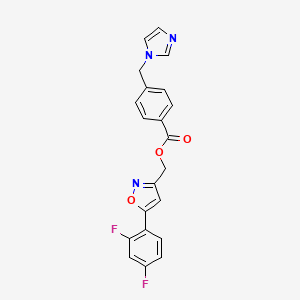

![molecular formula C14H17FN2O3 B2693230 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 354551-55-6](/img/structure/B2693230.png)

4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C₁₄H₁₇FN₂O₃ . It is a powder at room temperature . The compound is an irritant .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.295 . It has a density of 1.3±0.1 g/cm³, and a boiling point of 520.3±50.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Photochemistry in Aqueous Solutions

The compound undergoes low-efficiency substitution reactions when irradiated in water, revealing insights into its photochemical behavior. Such reactions include the substitution of the fluoro group by an OH group and decarboxylation. The addition of specific reagents can alter the reaction course, highlighting its potential in photochemical research and applications in developing photosensitive materials or compounds (Mella, Fasani, & Albini, 2001).

Antibacterial Properties

Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related in structure to the compound , have been synthesized and shown to possess similar in vitro antibacterial activity to the reference ciprofloxacin. This suggests potential applications in developing new antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

Antimicrobial Activities

A series of related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antibacterial and weak antifungal activities. These findings suggest potential use in the development of new antimicrobial agents for treating bacterial infections (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).

Structure-Activity Relationships in Antibacterial Agents

Further research into quinolone antibacterials, which share a common structural motif with 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, has led to the development of new compounds with enhanced antibacterial activity. These studies provide a framework for the design of new drugs based on the manipulation of their chemical structures (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Fluoroquinolone Environmental Fate

Research on fluoroquinolones, which share structural similarities, has explored their adsorptive and oxidative interactions with environmental materials, offering insights into the environmental fate of such compounds. This research is crucial for understanding how these substances behave in natural settings and assessing their environmental impact (Zhang & Huang, 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for “4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” and similar compounds could involve further exploration of their inhibitory effects on ENTs . Additionally, more research could be done to modify the structures of these compounds to increase their activity and decrease their cytotoxicity .

Eigenschaften

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLJIIGKSJEXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)

![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)

![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)

![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)

![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)